4-[(E)-1-cyano-2-(thiophen-2-yl)ethenyl]benzonitrile
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Overview
Description
4-[(E)-1-cyano-2-(thiophen-2-yl)ethenyl]benzonitrile is an organic compound that features a cyano group, a thiophene ring, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-1-cyano-2-(thiophen-2-yl)ethenyl]benzonitrile typically involves the condensation of 2-thiophenecarboxaldehyde with 4-cyanobenzyl cyanide under basic conditions. The reaction proceeds via a Knoevenagel condensation mechanism, where the aldehyde group of 2-thiophenecarboxaldehyde reacts with the active methylene group of 4-cyanobenzyl cyanide in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-1-cyano-2-(thiophen-2-yl)ethenyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solvents like dichloromethane or acetonitrile; room temperature to reflux conditions.
Reduction: Lithium aluminum hydride, catalytic hydrogenation; solvents like tetrahydrofuran or ethanol; room temperature to reflux conditions.
Substitution: Amines, alcohols; solvents like ethanol or methanol; room temperature to reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: Amino or alkoxy derivatives.
Scientific Research Applications
4-[(E)-1-cyano-2-(thiophen-2-yl)ethenyl]benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 4-[(E)-1-cyano-2-(thiophen-2-yl)ethenyl]benzonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The cyano and thiophene groups can play a crucial role in binding to the active sites of enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4-[(E)-1-cyano-2-(furan-2-yl)ethenyl]benzonitrile: Similar structure but with a furan ring instead of a thiophene ring.
4-[(E)-1-cyano-2-(pyridin-2-yl)ethenyl]benzonitrile: Similar structure but with a pyridine ring instead of a thiophene ring.
4-[(E)-1-cyano-2-(phenyl)ethenyl]benzonitrile: Similar structure but with a phenyl ring instead of a thiophene ring.
Uniqueness
4-[(E)-1-cyano-2-(thiophen-2-yl)ethenyl]benzonitrile is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its analogs. The thiophene ring enhances the compound’s potential in organic electronics and materials science applications.
Properties
IUPAC Name |
4-[(E)-1-cyano-2-thiophen-2-ylethenyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2S/c15-9-11-3-5-12(6-4-11)13(10-16)8-14-2-1-7-17-14/h1-8H/b13-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJPGKUKXBQMNQ-JYRVWZFOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=C(C#N)C2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C(/C#N)\C2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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